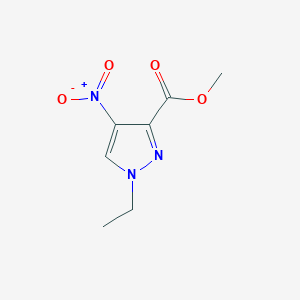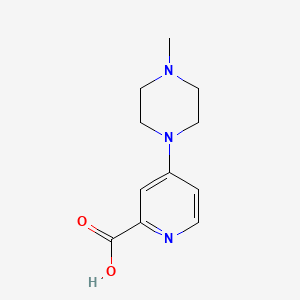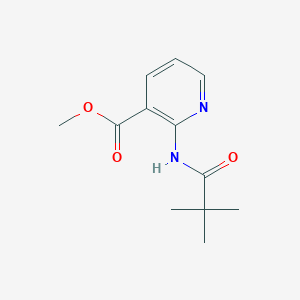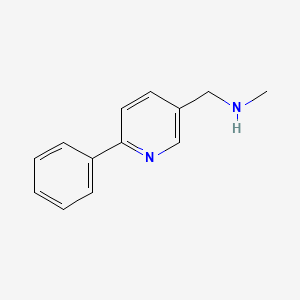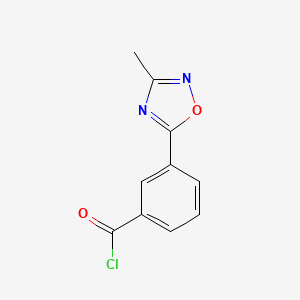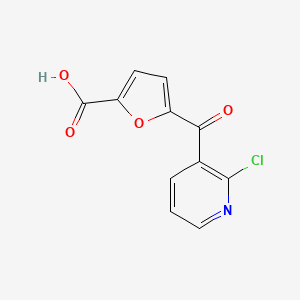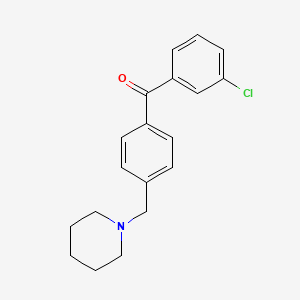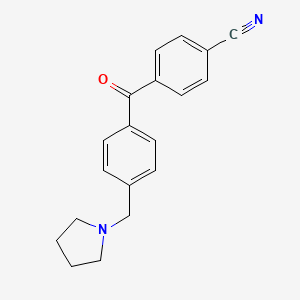
4,6-difluoro-1H-indazol-3-ol
Übersicht
Beschreibung
“4,6-difluoro-1H-indazol-3-ol” is a chemical compound with the linear formula C7H4F2N2O . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of indazoles, which includes “4,6-difluoro-1H-indazol-3-ol”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “4,6-difluoro-1H-indazol-3-ol” consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The molecular weight is 170.12 g/mol .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
The indazole nucleus, particularly derivatives like “4,6-difluoro-1H-indazol-3-ol”, has been studied for its potential anti-inflammatory properties. Researchers have synthesized various indazole derivatives and evaluated their effectiveness in vivo for conditions such as arthritis and edema. For instance, certain indazole compounds have demonstrated significant anti-inflammatory activity with minimal ulcerogenic potential .
Antimicrobial Activity
Indazole derivatives are also explored for their antimicrobial efficacy. The structural diversity of the indazole nucleus allows for the synthesis of compounds that can act against a range of microbial pathogens. This includes potential treatments for bacterial, fungal, and viral infections, with some derivatives showing promise as anti-HIV agents .
Anticancer Applications
The “4,6-difluoro-1H-indazol-3-ol” derivative is part of a broader class of indazoles that exhibit antiproliferative activity against various neoplastic cell lines. Certain indazole carboxamides have been found to inhibit cell growth at low micromolar concentrations, indicating their potential as anticancer agents .
Hypoglycemic Effects
Indazole compounds have been investigated for their hypoglycemic effects, which could be beneficial in the treatment of diabetes. By modifying the indazole structure, researchers aim to develop new drugs that can effectively manage blood glucose levels .
Cardiovascular Research
Indazoles have shown potential in cardiovascular research, particularly as antihypertensive agents. The modification of the indazole core structure could lead to the development of new medications that help manage high blood pressure and related cardiovascular conditions .
Respiratory Disease Treatment
Recent studies have identified “4,6-difluoro-1H-indazol-3-ol” derivatives as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is a promising target for the treatment of respiratory diseases. These compounds were discovered through a structure-based design approach and have shown potential in preclinical models .
Neurodegenerative Disease Research
Indazole derivatives, including those related to “4,6-difluoro-1H-indazol-3-ol”, have been utilized in the development of novel compounds for neurodegenerative diseases like Parkinson’s disease. For example, certain fluorine-18 labeled indazole compounds have been synthesized for use in positron emission tomography (PET) imaging to study brain activity and disease progression .
Enzyme Inhibition
The indazole moiety is a key structure in the design of enzyme inhibitors. Derivatives of “4,6-difluoro-1H-indazol-3-ol” have been used to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which play a role in inflammatory processes and diseases such as osteoarthritis. By inhibiting these enzymes, indazole derivatives can reduce the production of pro-inflammatory mediators .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of indazoles, including “4,6-difluoro-1H-indazol-3-ol”, involve the development of new synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Wirkmechanismus
Target of Action
Indazole derivatives, which include 4,6-difluoro-1h-indazol-3-ol, have been found to interact with a variety of targets, including leucine-rich repeat kinase 2 (lrrk2) . LRRK2 is associated with Parkinson’s disease, and mutations that increase its activity in the brain are linked to the disease .
Mode of Action
Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 4,6-difluoro-1H-indazol-3-ol may interact with its targets by inhibiting enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
For instance, LRRK2 is involved in the regulation of synaptic vesicle trafficking, autophagy, and mitochondrial function . Therefore, 4,6-difluoro-1H-indazol-3-ol could potentially influence these pathways and their downstream effects.
Pharmacokinetics
Indazole derivatives are generally known for their broad range of chemical and biological properties , which suggests that they may have favorable ADME properties
Result of Action
Given its potential interaction with lrrk2, it may have effects related to the regulation of synaptic vesicle trafficking, autophagy, and mitochondrial function . These effects could potentially contribute to its therapeutic potential in diseases like Parkinson’s.
Eigenschaften
IUPAC Name |
4,6-difluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVQYYUSQKIJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646403 | |
| Record name | 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887567-77-3 | |
| Record name | 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,15,24,33-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1613828.png)
